

1H NMR spectrum of N,2,2-trimethylpropan-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,2,2-trimethylpropan-1-amine**

Cat. No.: **B1316500**

[Get Quote](#)

An In-depth Technical Guide to the 1H NMR Spectrum of **N,2,2-trimethylpropan-1-amine**

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of **N,2,2-trimethylpropan-1-amine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and visual representations of the molecular structure and its spectral correlations.

Predicted 1H NMR Spectral Data

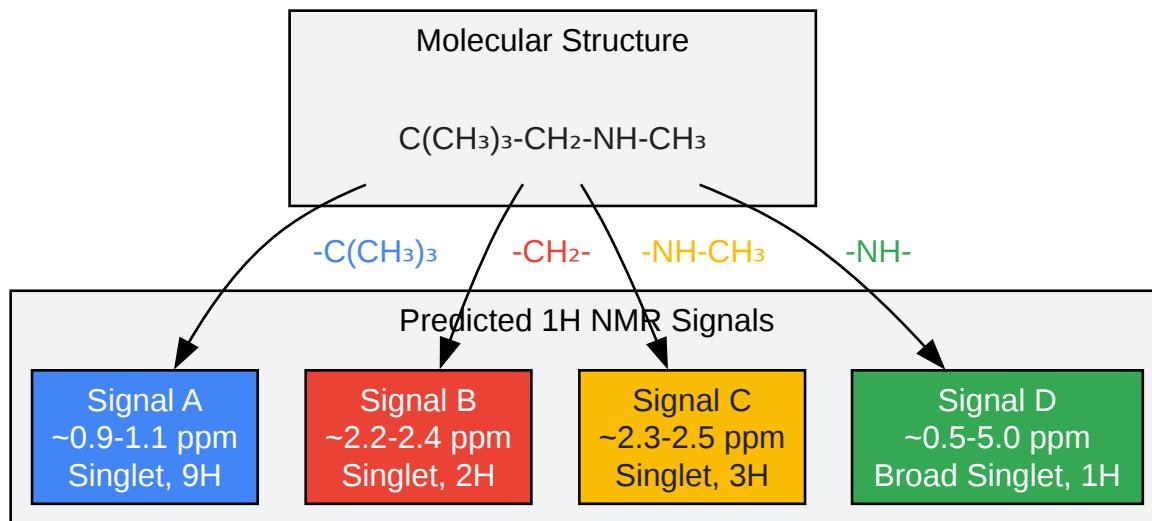
The 1H NMR spectrum of **N,2,2-trimethylpropan-1-amine** is predicted to be relatively simple, with four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom, which deshields adjacent protons, causing them to appear at a lower field (higher ppm value).

The predicted signals are as follows:

- **tert-Butyl Protons (-C(CH₃)₃):** The nine protons of the three methyl groups on the quaternary carbon are chemically equivalent. Due to the absence of adjacent protons, this signal is expected to be a sharp singlet. These protons are furthest from the electronegative nitrogen atom and are therefore expected to be the most shielded, appearing at the highest field (lowest ppm value).

- Methylene Protons (-CH₂-): The two protons of the methylene group are also chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Being adjacent to the nitrogen atom, these protons are deshielded and will appear at a lower field compared to the tert-butyl protons.
- N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen are equivalent and will appear as a singlet. The direct attachment to the nitrogen atom causes significant deshielding.
- Amine Proton (-NH-): The single proton on the nitrogen atom typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[\[1\]](#)[\[2\]](#) This signal may disappear upon the addition of deuterium oxide (D₂O) due to proton-deuterium exchange.[\[2\]](#)

Data Presentation


The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of **N,2,2-trimethylpropan-1-amine**.

Signal Assignment	Chemical Shift (δ , ppm) (Predicted)	Integration (Number of Protons)	Multiplicity
-C(CH ₃) ₃	0.9 - 1.1	9H	Singlet
-CH ₂ -	2.2 - 2.4	2H	Singlet
N-CH ₃	2.3 - 2.5	3H	Singlet
-NH-	0.5 - 5.0 (Broad)	1H	Singlet (Broad)

Molecular Structure and Signal Correlation

The relationship between the molecular structure of **N,2,2-trimethylpropan-1-amine** and its predicted ¹H NMR signals is illustrated in the following diagrams.

Caption: Molecular structure of **N,2,2-trimethylpropan-1-amine**.

[Click to download full resolution via product page](#)

Caption: Correlation of proton environments to predicted 1H NMR signals.

Experimental Protocol

The following is a standard protocol for the acquisition of a 1H NMR spectrum of a liquid amine sample.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **N,N,N-trimethylpropan-1-amine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.^[3]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.^[3]
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

- Place the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.

• Data Acquisition:

- Set the appropriate acquisition parameters, including:
 - Pulse angle (typically 90°)
 - Acquisition time (e.g., 2-4 seconds)
 - Relaxation delay (e.g., 1-5 seconds)
 - Number of scans (typically 8-16 for a concentrated sample)
- Acquire the Free Induction Decay (FID) signal.

• Data Processing:

- Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Reference the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the peaks to determine the relative ratios of the different types of protons.
- Analyze the chemical shifts, splitting patterns, and integration to elucidate the molecular structure.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for ^1H NMR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: NMR Spectroscopy Of Amines [jove.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [^1H NMR spectrum of N,2,2-trimethylpropan-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1316500#1h-nmr-spectrum-of-n-2-2-trimethylpropan-1-amine\]](https://www.benchchem.com/product/b1316500#1h-nmr-spectrum-of-n-2-2-trimethylpropan-1-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com